molecular formula C24H29NO5 B13818275 N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol

N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol

Cat. No.: B13818275
M. Wt: 411.5 g/mol
InChI Key: SJNATOMDTSYGQF-INIZCTEOSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol is a derivative of the amino acid glutamic acid. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate. This reaction leads to the formation of Fmoc-protected amino acids . An alternative method involves reacting Fmoc-chloride with sodium azide, followed by the free amino acid, which helps eliminate side reactions .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminus of the amino acid to a solid support and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the corresponding byproducts, such as dibenzofulvene when the Fmoc group is removed .

Scientific Research Applications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol involves the protection of amino groups during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing unwanted reactions at the amino group. This protection is removed under basic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol is unique due to its specific structure, which provides stability under various conditions and allows for efficient peptide synthesis. Its ability to form stable nanoparticles also makes it valuable in drug delivery applications .

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t16-/m0/s1

InChI Key

SJNATOMDTSYGQF-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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